2-(2-methoxyethoxy)-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

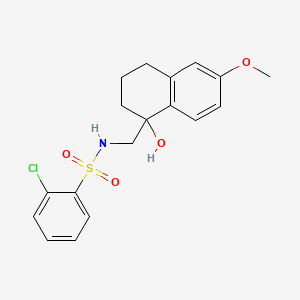

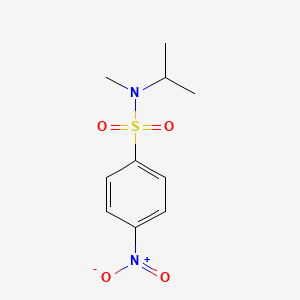

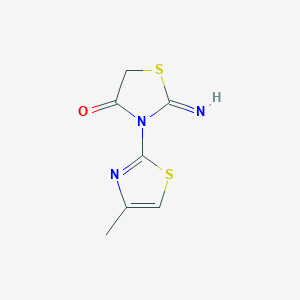

2-(2-methoxyethoxy)-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)isonicotinamide, also known as MRS 1754, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by extracellular nucleotides such as ATP and ADP. The P2Y1 receptor is involved in a variety of physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmission.

Aplicaciones Científicas De Investigación

PET Agents for Alzheimer's Disease Imaging

One research application involves the synthesis of carbon-11-labeled isonicotinamides, aiming at developing potential PET (Positron Emission Tomography) agents for imaging GSK-3 (glycogen synthase kinase-3) enzyme in Alzheimer's disease. The synthesis process involves complex steps, including O-[11C]methylation, to achieve high radiochemical yield and purity, indicating the potential of such compounds in neuroimaging and diagnostics (Gao, Wang, & Zheng, 2017).

Antimicrobial Activity

Compounds structurally related to 2-(2-methoxyethoxy)-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)isonicotinamide have been synthesized and tested for antimicrobial activity. For instance, triazole derivatives synthesized from isonicotinic acid hydrazide showed significant antibacterial and antifungal activities, demonstrating the potential of such compounds in developing new antimicrobial agents (Mishra et al., 2010).

Corrosion Inhibition

Pyridine derivatives have been studied for their corrosion inhibition properties on N80 steel in acidic environments. This research highlights the utility of such compounds in industrial applications, particularly in protecting metal surfaces against corrosion, thereby extending their lifespan and maintaining their integrity (Ansari, Quraishi, & Singh, 2015).

Synthesis of Azabicyclic Amino Acids

Research into the synthesis of azabicyclic amino acids through the dearomatizing cyclization of the enolates of N-nicotinoyl glycine derivatives showcases the synthetic versatility of compounds related to this compound. These processes lead to novel azabicyclic amino acids, important for pharmaceutical development and bioactive molecule synthesis (Arnott, Clayden, & Hamilton, 2006).

Propiedades

IUPAC Name |

2-(2-methoxyethoxy)-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-25-10-11-26-18-12-16(6-7-20-18)19(24)22-14-15-4-5-17(21-13-15)23-8-2-3-9-23/h4-7,12-13H,2-3,8-11,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLQIGPFQFTGBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCC2=CN=C(C=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanehydrazide](/img/structure/B2503675.png)

![6-Methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B2503685.png)

![4-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B2503688.png)